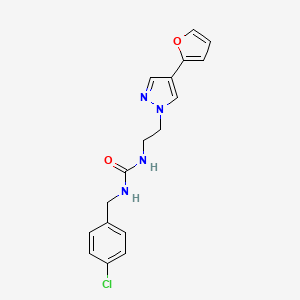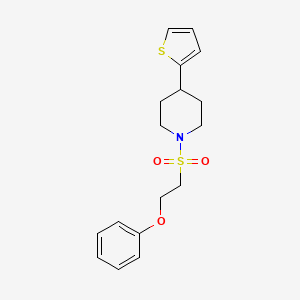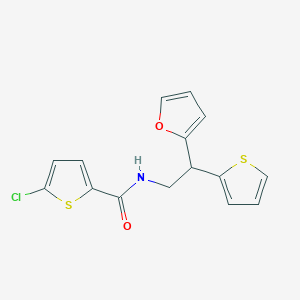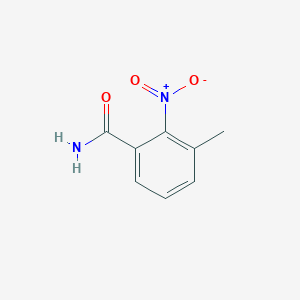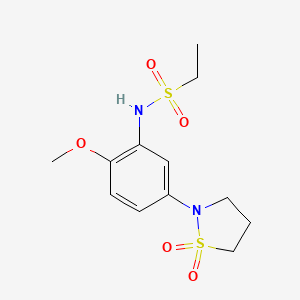
N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. This compound has been used as a research tool to investigate the mechanisms of action of various ion channels and transporters.
作用机制
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide acts as an inhibitor of various ion channels and transporters by binding to specific sites on these proteins. For example, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide binds to a specific site on the CFTR chloride channel, thereby inhibiting its activity. N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide also binds to the anion exchanger in red blood cells and the anion transporters in the kidney, thereby inhibiting their function.
Biochemical and Physiological Effects:
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of the CFTR chloride channel, which is important for the regulation of salt and water transport in various tissues, including the lungs, pancreas, and sweat glands. N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of the anion exchanger in red blood cells, which is important for the regulation of pH in the blood.
实验室实验的优点和局限性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide has several advantages as a research tool. For example, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide is a potent inhibitor of various ion channels and transporters, making it an effective tool for investigating their function. N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide is also relatively easy to synthesize, making it readily available for use in research labs. However, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide has some limitations as a research tool. For example, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide is not very specific in its inhibition of ion channels and transporters, and may inhibit other proteins as well. Additionally, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide. One area of research could be the development of more specific inhibitors of ion channels and transporters that are not affected by N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide. Another area of research could be the investigation of the role of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide in disease states, such as cystic fibrosis, where the CFTR chloride channel is dysfunctional. Finally, the use of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide as a therapeutic agent for various diseases could also be explored.
合成方法
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide can be synthesized through a multi-step process starting from 2-methoxyaniline. The first step involves the reaction of 2-methoxyaniline with chlorosulfonic acid to form 2-methoxy-4-sulfamoylbenzenesulfonic acid. This intermediate is then reacted with thionyl chloride to form 2-methoxy-4-chlorosulfonylbenzenesulfonic acid. The final step involves the reaction of 2-methoxy-4-chlorosulfonylbenzenesulfonic acid with 1,1-dioxideisothiazolidine to form N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide.
科学研究应用
属性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-3-20(15,16)13-11-9-10(5-6-12(11)19-2)14-7-4-8-21(14,17)18/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUIGDBIQWCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

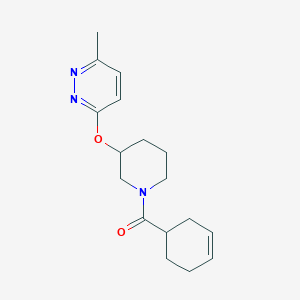
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

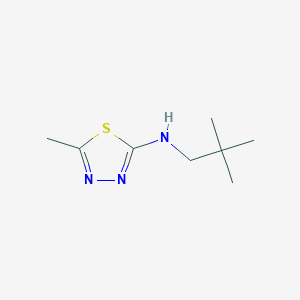
![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2540009.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2540011.png)

